molecular formula C12H12N4OS B12941139 N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide CAS No. 89730-84-7

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide

Katalognummer: B12941139
CAS-Nummer: 89730-84-7
Molekulargewicht: 260.32 g/mol
InChI-Schlüssel: AGOTUDBNSDVOKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methylsulfanyl group at the 5-position, a phenyl group at the 3-position, and an acetamide group at the 6-position of the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of a suitable nitrile with hydrazine can lead to the formation of a triazine ring.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions. For instance, a thiol can react with a halogenated triazine derivative to form the desired methylsulfanyl-substituted triazine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl-containing reagents.

    Acetamide Formation: The acetamide group can be introduced by reacting the triazine derivative with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89730-84-7

Molekularformel

C12H12N4OS

Molekulargewicht

260.32 g/mol

IUPAC-Name

N-(5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C12H12N4OS/c1-8(17)13-11-12(18-2)14-10(15-16-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16,17)

InChI-Schlüssel

AGOTUDBNSDVOKP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(N=C(N=N1)C2=CC=CC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.